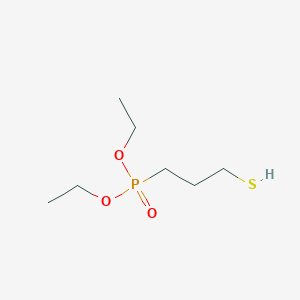

Diethyl-3-mercaptopropylphosphonate

Description

This compound has the molecular formula C₇H₁₈NO₃P, a molecular weight of 195.20 g/mol, and the IUPAC name 3-diethoxyphosphorylpropan-1-amine . It is utilized as a precursor in synthesizing complex molecules, such as tert-butyl carbamate derivatives, highlighting its role in pharmaceutical and polymer chemistry . Key synonyms include diethyl 3-aminopropylphosphonate and 3-aminopropylphosphonic acid diethyl ester .

Properties

IUPAC Name |

3-diethoxyphosphorylpropane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3PS/c1-3-9-11(8,10-4-2)6-5-7-12/h12H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDRFNGVCADKQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCS)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl-3-mercaptopropylphosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 3-mercaptopropanol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl-3-mercaptopropylphosphonate undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The phosphonate group can be reduced to form phosphines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, phosphines, and various substituted derivatives of this compound .

Scientific Research Applications

Diethyl-3-mercaptopropylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl-3-mercaptopropylphosphonate involves its ability to interact with various molecular targets through its thiol and phosphonate groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interact with enzymes and other proteins involved in phosphorylation pathways .

Comparison with Similar Compounds

Table 1: Comparative Data for Dialkyl Phosphonates

Key Structural and Functional Differences

Functional Groups: Diethyl (3-aminopropyl)phosphonate features a primary amine (-NH₂) on the propyl chain, enhancing its reactivity in nucleophilic substitutions or coordination chemistry . Dimethyl methylphosphonate lacks functional groups beyond alkyl and phosphoryl moieties, making it a stable flame retardant .

Alkyl Chain Length: Shorter chains (e.g., dimethyl or diethyl esters) reduce molecular weight and volatility, as seen in Dimethyl methylphosphonate (MW 140.08 g/mol) . Longer chains (e.g., Dioctyl methylphosphonate) improve solubility in nonpolar media, making them suitable for solvent applications .

Diethyl phosphite (Schedule 3B11) faces fewer restrictions, reflecting its lower toxicity and broader industrial use .

Limitations and Discrepancies in Data

- Inconsistent IUPAC naming in (e.g., "Ethyl methyl methylphosphonate" for dimethyl propyl phosphonate) highlights possible typographical errors in source materials .

Q & A

Basic: What are the critical safety protocols for handling Diethyl-3-mercaptopropylphosphonate in laboratory settings?

When handling this compound, prioritize respiratory protection (N95 masks or fume hoods) to avoid inhalation of vapors or aerosols, and wear nitrile gloves to prevent skin contact. In case of spills, evacuate the area, use inert absorbents (e.g., vermiculite) for cleanup, and dispose of contaminated materials in sealed containers . Emergency procedures include rinsing eyes with water for 15 minutes and seeking immediate medical attention for ingestion or prolonged exposure. Store the compound in a cool, dry environment away from oxidizers, using airtight containers to prevent hydrolysis .

Basic: What synthetic methodologies are commonly used to prepare this compound?

A typical synthesis involves the Michaelis-Arbuzov reaction, where a haloalkane (e.g., 3-bromopropyl mercaptan) reacts with triethyl phosphite under anhydrous conditions at 80–100°C for 12–24 hours . Critical steps include rigorous drying of reagents to avoid side reactions and slow addition of the haloalkane to control exothermicity. Post-synthesis, purify the product via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires monitoring reaction progress via <sup>31</sup>P NMR to confirm phosphonate ester formation .

Advanced: How can computational modeling predict the reactivity of this compound in organometallic catalysis?

Density Functional Theory (DFT) calculations can map the compound’s electron density distribution, identifying nucleophilic sites (e.g., sulfur in the mercapto group) prone to coordinate with transition metals like Pd or Cu. Molecular dynamics simulations further reveal steric effects from the ethyl and propyl chains, which influence binding affinity in catalytic cycles. QSPR models (Quantitative Structure-Property Relationship) correlate substituent effects with reaction rates, aiding in ligand design for cross-coupling reactions .

Advanced: What analytical techniques resolve structural ambiguities in this compound derivatives?

High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns, while <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR spectra elucidate substituent arrangement. For example, <sup>31</sup>P NMR shifts between +20–30 ppm confirm phosphonate esterification. HSQC and HMBC correlations in 2D NMR differentiate between regioisomers. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) detects trace impurities from incomplete synthesis .

Advanced: How does the mercapto group influence the coordination chemistry of this compound?

The mercapto (-SH) group acts as a soft Lewis base, enabling chelation with soft acids like Au(I) or Pt(II). Comparative studies with analogues (e.g., Diethyl-3-aminopropylphosphonate ) show weaker metal binding for amine groups due to harder basicity. X-ray crystallography of metal complexes reveals tetrahedral or square-planar geometries, with bond lengths varying based on metal electronegativity. Reactivity in catalytic systems (e.g., Suzuki-Miyaura coupling) depends on the mercapto group’s ability to stabilize metal intermediates via thiolate bridges .

Basic: What storage conditions maximize the stability of this compound?

Store the compound in amber glass bottles under nitrogen or argon to prevent oxidation of the mercapto group. Maintain temperatures below 4°C for long-term stability, and use desiccants (e.g., molecular sieves) to mitigate hydrolysis. Regularly monitor purity via <sup>31</sup>P NMR; degradation products (e.g., phosphoric acid derivatives) appear as downfield shifts (~0–10 ppm) .

Advanced: How can isotopic labeling (e.g., <sup>2</sup>H, <sup>13</sup>C) elucidate metabolic pathways of this compound?

Deuterium labeling at the methyl or propyl positions (e.g., Diethyl-d10-3-mercaptopropylphosphonate) allows tracking via mass spectrometry in metabolic studies. <sup>13</sup>C-labeled analogs enable NMR-based monitoring of intracellular degradation products. For example, <sup>13</sup>C-SECSY NMR can identify thiol-disulfide exchange intermediates in liver microsome assays .

Advanced: What strategies address contradictions in spectroscopic data for this compound derivatives?

Conflicting <sup>1</sup>H NMR signals (e.g., split peaks due to rotamers) are resolved using variable-temperature NMR (−40°C to 25°C) to slow conformational exchange. For ambiguous <sup>31</sup>P shifts, cross-validate with X-ray crystallography or IR spectroscopy (P=O stretch ~1250 cm<sup>−1</sup>). Collaborative data-sharing platforms (e.g., CC-DPS) provide benchmark spectra for comparative analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.